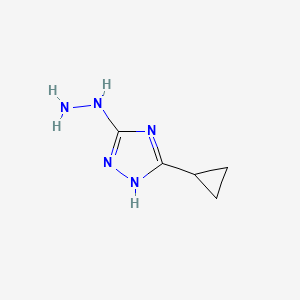
2,4-Dibromo-6-fluoro-3'-iodo-4'-methoxy-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl is a complex organic compound that belongs to the biphenyl family. This compound is characterized by the presence of multiple halogen atoms (bromine, fluorine, and iodine) and a methoxy group attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. The choice of reagents, catalysts, and reaction conditions would be tailored to ensure scalability and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Including toluene, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of multiple halogen atoms and a methoxy group can influence its binding affinity and reactivity. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1,1’-biphenyl: A simpler biphenyl derivative with a single bromine atom.
4,4’-Dibromo-1,1’-biphenyl: Contains two bromine atoms on the biphenyl structure.
Uniqueness
2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl is unique due to the combination of multiple halogen atoms and a methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C13H8Br2FIO |
|---|---|
Molekulargewicht |
485.91 g/mol |
IUPAC-Name |
1,5-dibromo-3-fluoro-2-(3-iodo-4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H8Br2FIO/c1-18-12-3-2-7(4-11(12)17)13-9(15)5-8(14)6-10(13)16/h2-6H,1H3 |
InChI-Schlüssel |
CPUWJILCHHZJPX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2Br)Br)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)



